2-Nitro-3-(thiophen-3-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a nitro group and a thiophene moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its diverse biological activities. The molecular formula for 2-Nitro-3-(thiophen-3-yl)benzoic acid is with a molecular weight of 249.24 g/mol. Its unique structure contributes to its reactivity and versatility in various chemical applications.
2-Nitro-3-(thiophen-3-yl)benzoic acid belongs to the class of nitro-substituted benzoic acids, which are known for their diverse biological activities. It is classified under organic compounds with both aromatic and heterocyclic characteristics, specifically involving thiophene, a five-membered ring containing sulfur. The compound can be synthesized through nitration processes involving thiophene derivatives, making it an important subject in organic synthesis and medicinal chemistry .
The synthesis of 2-Nitro-3-(thiophen-3-yl)benzoic acid typically involves the nitration of 3-(thiophen-3-yl)benzoic acid. The nitration process can be executed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective substitution at the desired position on the aromatic ring.
Key Steps in Synthesis:
In industrial settings, continuous flow reactors may be employed to optimize production efficiency and yield, allowing for precise control over reaction parameters such as temperature and concentration.
The molecular structure of 2-Nitro-3-(thiophen-3-yl)benzoic acid can be represented as follows:
Property | Value |
---|---|
CAS Number | 919087-97-1 |
Molecular Formula | |
Molecular Weight | 249.24 g/mol |
IUPAC Name | 2-nitro-3-thiophen-3-ylbenzoic acid |
InChI Key | NXUGNPQUOAWPMH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)N+[O-])C2=CSC=C2 |
The compound features a nitro group at the second position relative to the carboxylic acid group on the benzoic acid framework, while the thiophene ring is attached at the third position .
2-Nitro-3-(thiophen-3-yl)benzoic acid can undergo various chemical transformations:
The mechanism of action for 2-Nitro-3-(thiophen-3-yl)benzoic acid involves its interactions with biological targets at the molecular level:
This compound's unique structure allows it to engage in multiple pathways within biological systems, enhancing its utility in drug development .
The physical and chemical properties of 2-Nitro-3-(thiophen-3-yl)benzoic acid are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under standard conditions but sensitive to strong acids or bases |
These properties influence its reactivity and suitability for various applications in research and industry .
2-Nitro-3-(thiophen-3-yl)benzoic acid has several potential applications:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: